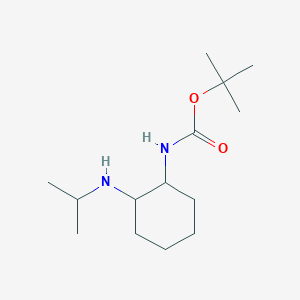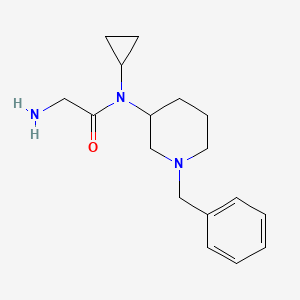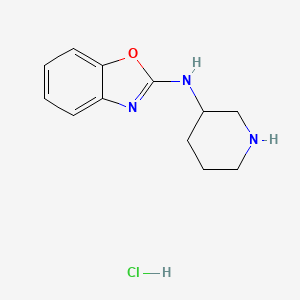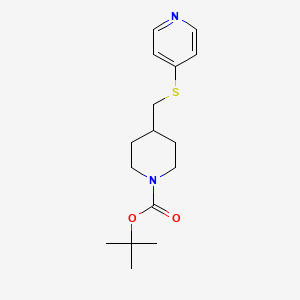
(2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
(2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester, also known as Icariin, is a flavonoid compound that is found in several plants including Epimedium, which is commonly known as Horny Goat Weed. Icariin has been the subject of extensive scientific research due to its potential therapeutic benefits in various diseases.
Mécanisme D'action
The mechanism of action of (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester is not fully understood. However, studies have shown that (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester exerts its therapeutic effects by modulating various signaling pathways in the body. (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester has been shown to activate the Wnt/β-catenin signaling pathway, which is involved in bone formation. It also activates the PI3K/Akt signaling pathway, which is involved in cell survival and growth. Additionally, (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester has been shown to have antioxidant and anti-inflammatory effects, which contribute to its cardioprotective and neuroprotective effects.
Biochemical and Physiological Effects:
(2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester has been shown to have various biochemical and physiological effects in the body. It has been shown to increase bone density and bone formation by promoting osteoblast differentiation and inhibiting osteoclast differentiation. (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester has also been shown to improve cardiovascular function by reducing inflammation, oxidative stress, and improving endothelial function. Additionally, (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester in lab experiments is its availability. (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester can be easily extracted from the Epimedium plant or synthesized chemically. Additionally, (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester has been extensively studied for its potential therapeutic benefits, which makes it a promising candidate for further research. However, one of the limitations of using (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester. One of the areas of research is the potential use of (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester in the treatment of osteoporosis. Further studies are needed to determine the optimal dosage and duration of treatment for (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester in osteoporosis. Additionally, (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester has been shown to have potential therapeutic benefits in other diseases such as cardiovascular diseases and neurological disorders. Further research is needed to determine the exact mechanism of action of (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester and its potential therapeutic benefits in these diseases. Finally, the development of new formulations of (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester with improved solubility and bioavailability could also be a future direction for research.
Conclusion:
In conclusion, (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester is a flavonoid compound that has been extensively studied for its potential therapeutic benefits in various diseases. Its mechanism of action is not fully understood, but studies have shown that it modulates various signaling pathways in the body. (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester has several biochemical and physiological effects in the body and has potential advantages and limitations for lab experiments. Future research on (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester could lead to the development of new treatments for various diseases.
Applications De Recherche Scientifique
(2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester has been extensively studied for its potential therapeutic benefits in various diseases such as osteoporosis, cardiovascular diseases, and neurological disorders. Studies have shown that (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester has a positive effect on bone formation and can be used as a potential treatment for osteoporosis. Additionally, (2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system. It has also been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
tert-butyl N-[2-(propan-2-ylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-10(2)15-11-8-6-7-9-12(11)16-13(17)18-14(3,4)5/h10-12,15H,6-9H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOZWKJOKIDHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCCC1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136217 | |
| Record name | Carbamic acid, N-[2-[(1-methylethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester | |
CAS RN |
1353971-11-5 | |
| Record name | Carbamic acid, N-[2-[(1-methylethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353971-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(1-methylethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B3234209.png)


![2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide](/img/structure/B3234225.png)
![Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3234231.png)
![3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3234238.png)
![[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B3234250.png)
![{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B3234261.png)
![[2-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid](/img/structure/B3234266.png)
![[3-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B3234269.png)

![N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B3234283.png)

![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3234301.png)